molecular formula C14H12N4OS2 B12018723 5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 613249-05-1

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12018723
CAS No.: 613249-05-1
M. Wt: 316.4 g/mol
InChI Key: PYAXUTSQMUAQFR-OQLLNIDSSA-N
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Description

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, a thiol group, and a methoxyphenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using appropriate methoxyphenyl halides.

    Formation of the Thiophen-2-ylmethylene Group: This step involves the condensation of the triazole derivative with thiophen-2-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions to modify the triazole ring or the thiophen-2-ylmethylene group.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Modified triazole derivatives.

    Substitution: Halogenated or nitrated methoxyphenyl derivatives.

Scientific Research Applications

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. The methoxyphenyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
  • 5-(3-Methoxyphenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3-Methoxyphenyl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity

Properties

CAS No.

613249-05-1

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS2/c1-19-11-5-2-4-10(8-11)13-16-17-14(20)18(13)15-9-12-6-3-7-21-12/h2-9H,1H3,(H,17,20)/b15-9+

InChI Key

PYAXUTSQMUAQFR-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CS3

Origin of Product

United States

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